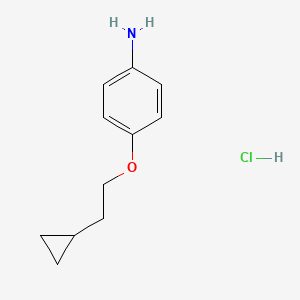

4-(2-Cyclopropylethoxy)aniline hydrochloride

Description

4-(2-Cyclopropylethoxy)aniline hydrochloride is an aromatic amine derivative characterized by a cyclopropylethoxy substituent at the para position of the aniline ring, with the hydrochloride salt enhancing its stability and solubility. The cyclopropylethoxy group introduces steric and electronic effects due to the strained cyclopropane ring and the ethoxy linker, influencing reactivity and interaction with biological targets. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules, particularly kinase inhibitors or receptor modulators.

Properties

IUPAC Name |

4-(2-cyclopropylethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9;/h3-6,9H,1-2,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJQLNIQJGDSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCOC2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylethoxy)aniline hydrochloride typically involves the reaction of 4-nitrophenol with 2-cyclopropylethanol under basic conditions to form 4-(2-cyclopropylethoxy)nitrobenzene. This intermediate is then reduced to 4-(2-cyclopropylethoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as palladium on carbon (Pd/C) or iron powder.

Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted aniline derivatives and quinone compounds .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound serves as a versatile building block in organic synthesis. It undergoes several types of reactions:

- Oxidation : It can be oxidized to form quinone derivatives.

- Reduction : The nitro group can be reduced to an amine using agents like palladium on carbon.

- Electrophilic Aromatic Substitution : The aniline group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Varies by specific reaction |

| Reduction | Palladium on carbon, iron powder | Typically under acidic conditions |

| Electrophilic Substitution | Halogens, sulfonyl chlorides | Varies by electrophile used |

These reactions highlight the compound's utility in synthesizing various substituted anilines and quinone compounds.

4-(2-Cyclopropylethoxy)aniline hydrochloride has garnered attention for its biological properties:

- Antimicrobial Activity : Recent studies indicate effectiveness against resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. In vitro assays report minimum inhibitory concentrations (MIC) that suggest promising therapeutic potential.

| Pathogen | MIC (mg/L) | Standard Control (Rifampin) |

|---|---|---|

| Acinetobacter baumannii | 1 | 0.03 |

| Pseudomonas aeruginosa | 0.5 | 0.016 |

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways. This activity could be beneficial in treating inflammatory conditions.

In Vivo Pharmacokinetic Studies

Research on related compounds has underscored the importance of pharmacokinetics in evaluating efficacy. For instance, studies have shown that structural variations significantly impact bioavailability and metabolic conversion.

Efficacy in Animal Models

In a BALB/c mouse model infected with Mycobacterium tuberculosis, related compounds demonstrated good in vitro activity but limited efficacy in vivo due to differences in absorption and metabolism. This highlights the necessity for thorough testing across different biological contexts.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Heterocyclic vs. Alkoxy Groups : The pyrazolyl and oxadiazole substituents () introduce aromatic heterocycles, enhancing π-π stacking interactions but complicating synthesis. In contrast, the cyclopropylethoxy group balances hydrophobicity and synthetic accessibility .

Stability and Commercial Viability : Compounds like 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline HCl were discontinued (), suggesting challenges in scalability or stability. The target compound’s ethoxy group may offer better synthetic reproducibility .

Key Observations:

Table 3: Application Profiles

Key Observations:

- The cyclopropylethoxy group in the target compound balances lipophilicity and solubility, making it preferable for drug candidates over purely hydrophobic analogs like 4-cyclopropylaniline HCl .

- Nitrogen-containing derivatives (e.g., pyrrolidinylmethyl) are prioritized in catalysis and metal-organic frameworks, whereas alkoxy-anilines are more common in medicinal chemistry .

Biological Activity

4-(2-Cyclopropylethoxy)aniline hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The synthesis of this compound typically involves the following steps:

- Preparation of Intermediate : Reaction of 4-nitrophenol with 2-cyclopropylethanol under basic conditions to form 4-(2-cyclopropylethoxy)nitrobenzene.

- Reduction : The nitro group is reduced to an amine using reducing agents such as palladium on carbon or iron powder.

- Formation of Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.

This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for further modifications in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It can act as an inhibitor or activator of certain enzymes and receptors, influencing various signaling pathways. The unique cyclopropyl group enhances its steric and electronic properties, potentially affecting its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. In vitro assays have demonstrated its effectiveness against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance to conventional antibiotics .

| Pathogen | MIC (mg/L) | Standard Control (Rifampin) |

|---|---|---|

| Acinetobacter baumannii | 1 | 0.03 |

| Pseudomonas aeruginosa | 0.5 | 0.016 |

These results indicate that the compound possesses promising antimicrobial properties, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial activity, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Research into similar compounds has shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship (SAR) analysis indicates that modifications in the aniline structure can enhance anti-inflammatory potency .

Case Studies

- In Vivo Pharmacokinetic Studies : A study conducted on related compounds demonstrated the importance of understanding pharmacokinetics in evaluating efficacy. For instance, compounds were administered at varying doses to assess bioavailability and metabolic conversion, revealing that structural variations significantly impact pharmacokinetic profiles .

- Efficacy in Animal Models : Another study tested related compounds in a BALB/c mouse model infected with Mycobacterium tuberculosis. Despite demonstrating good in vitro activity, some compounds showed limited efficacy in vivo due to differences in absorption and metabolism . This highlights the necessity for thorough testing across different biological contexts.

Q & A

Q. What are the implications of structural modifications on biological activity?

- Methodological Answer : Modifying the cyclopropane ring (e.g., substituting with larger cycloalkanes) or altering the ethoxy linker length may impact pharmacokinetics. In vitro assays (e.g., CYP450 inhibition, plasma protein binding) paired with molecular docking can elucidate structure-activity relationships. Toxicity screening (e.g., Ames test) is critical for derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.